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molecular formula C8H5F3INO2 B3255773 5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene CAS No. 259667-65-7

5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene

Cat. No. B3255773
M. Wt: 331.03 g/mol
InChI Key: CATLSBWQXDGUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576656B1

Procedure details

To H2SO4 (110 mL, 96%) stirring under a nitrogen atmosphere at 0-5° C. was added N-iodosuccinimide (41.13 g, 1.5 eq). The resulting black/dark red mixture was stirred at 0-5° C. for 40 minutes. To this was added dropwise commercially available 2-methyl-3-nitrobenzotrifluoride (25.0 g, 121.9 mmol) in H2SO4 (75 mL). Once the addition was completed, ca. 1 hour, the mixture was stirred at 5-10° C. for 5 hours. The resulting mixture was poured into ice (600 mL) and extracted with EtOAc (400 mL, 3×200 mL). The extracts were combined, washed with saturated aqueous Na2SO3 (500 mL) and H2O (400 mL). The organic phase was then dried (anhydrous MgSO4). After filtration the solvent was removed in vacuo to give a dark oil. Purification was carried out by column chromatography (silica gel, eluting hexane) to give the title compound as a light yellow/green oil which solidified on standing (34.81 g, 86%).
Quantity
41.13 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=[CH:12][C:11]=1[C:19]([F:22])([F:21])[F:20]>OS(O)(=O)=O>[I:1][C:13]1[CH:14]=[C:15]([N+:16]([O-:18])=[O:17])[C:10]([CH3:9])=[C:11]([C:19]([F:20])([F:21])[F:22])[CH:12]=1

Inputs

Step One
Name
Quantity
41.13 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
600 mL
Type
reactant
Smiles
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting black/dark red mixture was stirred at 0-5° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
WAIT
Type
WAIT
Details
was completed, ca. 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 5-10° C. for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (400 mL, 3×200 mL)
WASH
Type
WASH
Details
washed with saturated aqueous Na2SO3 (500 mL) and H2O (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried (anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
was carried out by column chromatography (silica gel, eluting hexane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
IC=1C=C(C(=C(C1)C(F)(F)F)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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